molecular formula C12H15F2NO5S B14390381 Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate CAS No. 90096-50-7

Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate

Cat. No.: B14390381
CAS No.: 90096-50-7
M. Wt: 323.31 g/mol
InChI Key: ZFTJKRAUVSDDEG-UHFFFAOYSA-N
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Description

Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a butyl group, a difluoromethoxy group, and a benzene sulfonyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate typically involves the reaction of 2-(difluoromethoxy)benzenesulfonyl chloride with butylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during synthetic processes. The compound can be deprotected under mild conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate is unique due to its difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to other carbamates. This makes it a valuable intermediate in specific synthetic applications where other carbamates may not be suitable .

Properties

CAS No.

90096-50-7

Molecular Formula

C12H15F2NO5S

Molecular Weight

323.31 g/mol

IUPAC Name

butyl N-[2-(difluoromethoxy)phenyl]sulfonylcarbamate

InChI

InChI=1S/C12H15F2NO5S/c1-2-3-8-19-12(16)15-21(17,18)10-7-5-4-6-9(10)20-11(13)14/h4-7,11H,2-3,8H2,1H3,(H,15,16)

InChI Key

ZFTJKRAUVSDDEG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NS(=O)(=O)C1=CC=CC=C1OC(F)F

Origin of Product

United States

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